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Method

Application Note: Mastering the Coupling of (2,3,5-Trimethoxyphenyl)boronic Acid

Topic: Suzuki-Miyaura Coupling Conditions for (2,3,5-Trimethoxyphenyl)boronic Acid Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists Executive Summary (2,3,5-Trimet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling Conditions for (2,3,5-Trimethoxyphenyl)boronic Acid Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists

Executive Summary

(2,3,5-Trimethoxyphenyl)boronic acid is a critical building block, particularly in the synthesis of tubulin-binding agents like Combretastatin A-4 analogs. However, it presents a distinct "reactivity paradox":

  • Electronically Activated: The three methoxy groups make the aryl ring highly nucleophilic, theoretically accelerating transmetallation.

  • Structurally Compromised: These same electron-donating groups (EDGs), combined with ortho-substitution, render the C-B bond exceptionally labile to protodeboronation (hydrolysis of the C-B bond to C-H).

This guide moves beyond generic Suzuki conditions, offering a targeted protocol to suppress protodeboronation while maintaining high catalytic turnover.

Mechanistic Analysis: The Protodeboronation Challenge

To optimize yields, one must understand the failure mode. For (2,3,5-trimethoxyphenyl)boronic acid, the primary yield-killing pathway is not catalyst deactivation, but substrate destruction.

  • The Electronic Factor: The methoxy groups at positions 2, 3, and 5 increase electron density at the ipso carbon (C1). This stabilizes the protonated intermediate (Wheland intermediate) required for acid-catalyzed protodeboronation.

  • The Steric Factor: The ortho-methoxy group (C2) hinders the approach of the palladium(II) complex during transmetallation, slowing the productive cycle and giving water/base more time to cleave the C-B bond.

Visualization: The Competitive Landscape

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

Suzuki_Mechanism Substrate (2,3,5-Trimethoxyphenyl) boronic acid Boronate Boronate Anion (Activated Species) Substrate->Boronate + Base (OH-) Transmetal Transmetallation (Rate Limiting) Boronate->Transmetal + Pd Complex (Productive Path) Decomp 1,2,4-Trimethoxybenzene (Protodeboronation Byproduct) Boronate->Decomp + H2O / H+ (Destructive Path) Pd_Complex L-Pd(II)-Ar-X (Oxidative Adduct) Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: The kinetic competition. High electron density at the ipso-carbon accelerates the red path (decomposition) if transmetallation (green path) is sterically slowed.

Optimization Matrix: Selecting the Right System

For this specific substrate, "standard" conditions (Pd(PPh3)4 / Na2CO3) often result in yields <50% due to significant deboronation.

VariableRecommendationRationale
Catalyst SPhos-Pd-G2 (or G3)The SPhos ligand is bulky and electron-rich. It accelerates oxidative addition and facilitates transmetallation with hindered ortho-substituted boronic acids, outcompeting the hydrolysis pathway.
Alternative Pd(dppf)Cl2[1] · DCMA robust, lower-cost alternative for less hindered electrophiles.
Base K3PO4 (Tribasic)Anhydrous phosphate is preferred over carbonates or hydroxides to minimize the concentration of free OH- ions which catalyze deboronation.
Solvent Toluene / Water (10:1) A biphasic system limits the boronic acid's exposure to the aqueous base. The reaction occurs at the interface.
Stoichiometry 1.5 equiv. Boronic AcidDue to the inevitable loss of some substrate to protodeboronation, a higher equivalent count is mandatory.

Detailed Experimental Protocols

Protocol A: High-Efficiency Method (SPhos System)

Recommended for: Valuable electrophiles, late-stage functionalization, or scale-up where purification of byproducts is difficult.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • (2,3,5-Trimethoxyphenyl)boronic acid (1.5 equiv)

  • Catalyst: SPhos-Pd-G2 (1–2 mol%)

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Solvent: Toluene (0.2 M concentration relative to halide) and Water (10:1 ratio).

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide, Boronic Acid, K3PO4, and SPhos-Pd-G2.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times. Crucial: Oxygen promotes homocoupling.[1]

  • Solvent Addition: Add degassed Toluene and Water via syringe through the septum.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Note: Vigorous stirring is essential for biphasic kinetics.

  • Monitoring: Check via HPLC/UPLC after 2 hours. The reaction is typically fast due to the highly active catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Warning: The byproduct (1,2,4-trimethoxybenzene) is non-polar and may co-elute with non-polar products. Use a gradient starting at 100% Hexanes/Heptane.

Protocol B: Anhydrous Method (For Extremely Sensitive Substrates)

Recommended if: The electrophile contains hydrolytically unstable groups (e.g., esters, active halides).

Reagents:

  • Base: CsF (2.5 equiv) or anhydrous K3PO4.

  • Solvent: Anhydrous 1,4-Dioxane.

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).

Procedure Modification: Perform strictly in a glovebox or using Schlenk techniques. The absence of water halts the hydrolytic deboronation pathway almost entirely, though the reaction rate may be slower due to poor solubility of the inorganic base.

Troubleshooting & Quality Control

Use this logic flow to diagnose low yields.

Troubleshooting Start Low Yield Observed Check1 Is the Aryl Halide consumed? Start->Check1 Check2 Is 1,2,4-trimethoxybenzene present (by HPLC/GC)? Check1->Check2 Yes Sol1 Issue: Oxidative Addition Failure Solution: Switch to XPhos or change Halide (Cl -> Br/I) Check1->Sol1 No Sol2 Issue: Protodeboronation Solution: Use Protocol B (Anhydrous) or lower Temp to 60°C Check2->Sol2 Yes (Major peak) Sol3 Issue: Catalyst Deactivation Solution: Re-purify Aryl Halide (Check for S/N poisons) Check2->Sol3 No (Complex mixture)

Figure 2: Diagnostic logic for optimizing trimethoxyphenyl coupling.

Critical Checkpoints:
  • "The Black Metal": If the reaction mixture turns black immediately upon heating, your catalyst has aggregated (Pd black). This indicates poor ligand stabilization. Switch to SPhos-Pd-G2 precatalyst , which releases the active species slowly.

  • Homocoupling: If you observe the dimer (2,2',3,3',5,5'-hexamethoxybiphenyl), oxygen ingress is the culprit. Degas solvents more thoroughly.

References

  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroarylamines. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[3][4][5] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666–1672. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Application

green chemistry solvent systems for trimethoxyphenyl boronic acid coupling

Application Notes & Protocols Topic: Green Chemistry Solvent Systems for Trimethoxyphenyl Boronic Acid Coupling Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Imperative for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Green Chemistry Solvent Systems for Trimethoxyphenyl Boronic Acid Coupling Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Imperative for Greener Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials. The coupling of substrates such as trimethoxyphenyl boronic acid is fundamental to creating complex molecular architectures. However, the traditional reliance on hazardous and environmentally persistent solvents—such as 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF)—presents significant safety, health, and environmental challenges.[1][2] These solvents contribute the majority of waste in chemical processes and are often toxic, carcinogenic, or derived from non-renewable petrochemical feedstocks.[3]

This guide addresses this critical issue by providing a detailed exploration of green solvent systems for the Suzuki-Miyaura coupling of trimethoxyphenyl boronic acid. As Senior Application Scientists, our goal is not merely to list alternatives but to provide a causal understanding of why these systems are effective, how to implement them, and the nuances of selecting the optimal solvent for a given application. We will delve into the mechanistic role of the solvent, present validated experimental protocols, and offer a framework for transitioning to more sustainable, efficient, and safer synthetic practices.[4][5]

The Mechanistic Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

The solvent is not a passive medium in the Suzuki-Miyaura reaction; it is an active participant that profoundly influences every stage of the catalytic cycle.[6][7] Its functions include:

  • Solubilization: Ensuring all reactants—the aryl halide, boronic acid, base, and catalyst—are in the same phase to allow the reaction to proceed.

  • Catalyst Stabilization: Coordinating with the palladium catalyst to stabilize reactive intermediates and prevent catalyst decomposition or aggregation.[8]

  • Modulation of Reactivity: Influencing the rates of key steps such as oxidative addition and transmetalation. The polarity and coordinating ability of the solvent can affect the speciation of the boronic acid and the efficacy of the base.[9][10]

  • Product Separation: Affecting the ease of product isolation and purification during workup.

Traditional polar aprotic solvents like DMF or ethers like THF excel at these roles but at a significant environmental cost.[11] The challenge and opportunity for green chemistry lie in identifying alternative solvents that fulfill these critical functions without the associated hazards.[12]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle cluster_info Solvent influences catalyst stability, reactant solubility, and base efficacy. Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)-X L₂ (Palladacycle) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + Ar'B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Ar-Ar' (Product) info_node

Caption: The Suzuki-Miyaura catalytic cycle.

A Comparative Analysis of Green Solvent Systems

The transition away from hazardous solvents requires a nuanced understanding of the available alternatives. Below, we analyze several classes of green solvents that have proven effective for Suzuki-Miyaura couplings.

Bio-Derived Ethereal Solvents: CPME and 2-MeTHF

Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have emerged as leading "drop-in" replacements for dioxane and THF.[13]

  • Expertise & Causality: Both solvents possess higher boiling points than THF, which can accelerate reaction rates.[3][14] Their key advantage lies in their resistance to forming explosive peroxides, a notorious hazard of traditional ethers.[3] CPME is particularly hydrophobic, which simplifies aqueous workups and product isolation.[14][15] This hydrophobicity, however, necessitates careful selection of a base (e.g., K₃PO₄) that has sufficient solubility to be effective.

  • Trustworthiness: These solvents have been validated across a wide range of Suzuki couplings and are commercially available in high purity.[13][16] Their stability under both acidic and basic conditions makes them robust choices for multi-step syntheses.[14]

Aqueous Systems: Water and Water/Alcohol Mixtures

Water is the ultimate green solvent—it is non-toxic, non-flammable, and abundant.[1][17]

  • Expertise & Causality: While organic substrates may have low solubility in water, the use of surfactants or phase-transfer catalysts can create micelles that act as "microreactors," effectively concentrating the reactants and catalyst.[18] Alternatively, using water-miscible co-solvents like ethanol can achieve homogeneity.[19] Palladium-catalyzed reactions can, in some cases, be faster in water due to the hydrophobic effect, which drives organic reactants together.[6][20]

  • Trustworthiness: Numerous protocols exist for aqueous Suzuki couplings, demonstrating high yields and simplified product isolation—often requiring just simple filtration.[21][22] This approach eliminates the need for volatile organic compounds (VOCs) in the reaction itself.[19]

Polyethylene Glycol (PEG)

PEG is a non-toxic, biodegradable polymer that is liquid at low molecular weights (e.g., PEG-400) and serves as an excellent reaction medium.

  • Expertise & Causality: PEG acts as both a solvent and a phase-transfer catalyst, facilitating the interaction of organic and inorganic reagents.[23][24] Its ability to coordinate with the palladium catalyst can enhance stability and activity. A significant advantage is the ease of catalyst recycling; upon completion, the product can often be extracted with a non-polar solvent (like ether), leaving the catalyst dissolved in the PEG phase for reuse.[25][26]

  • Trustworthiness: The recyclability of the PEG/catalyst system has been demonstrated over multiple cycles without significant loss of activity, making it an economically and environmentally attractive option.[25][26]

γ-Valerolactone (GVL)

GVL is a bio-derived, biodegradable, and non-toxic dipolar aprotic solvent that is positioned as a safe replacement for DMF and NMP.[11][27]

  • Expertise & Causality: GVL's high polarity and boiling point make it an effective solvent for a wide range of organic transformations.[28] Its performance in Suzuki couplings has been shown to be comparable or superior to traditional aprotic solvents, demonstrating its ability to effectively dissolve reagents and stabilize catalytic intermediates.[11]

  • Trustworthiness: While GVL is stable under neutral and acidic conditions, its one limitation is a susceptibility to ring-opening in the presence of strong bases, particularly at elevated temperatures.[29] Therefore, careful selection of a milder base and moderate reaction temperatures is crucial for its successful implementation.

Deep Eutectic Solvents (DESs)

DESs are mixtures of two or more components (typically a hydrogen bond donor and acceptor) that form a eutectic with a melting point far lower than the individual components.

  • Expertise & Causality: DESs, such as a mixture of choline chloride and glycerol, are non-volatile, biodegradable, and often made from inexpensive, renewable materials.[30][31] They can act as ligands, stabilizing the palladium catalyst and obviating the need for expensive phosphine ligands.[32][33] The unique solvating environment of a DES can enhance reaction rates and selectivity.[34]

  • Trustworthiness: The catalyst and solvent system in DESs can often be recycled multiple times, a significant advantage for process chemistry.[32][35] They have been successfully applied to the synthesis of complex, biologically relevant molecules.[33]

Data Summary: Green Solvent Comparison
Property1,4-Dioxane (Traditional)CPME2-MeTHFWaterPEG-400GVLCholine Chloride:Glycerol (1:2)
Source PetrochemicalBio-based potentialBio-based potentialNaturalPetrochemicalBio-basedBio-based
Boiling Point (°C) 101[3]106[3]80100Decomposes >200205[28]N/A (non-volatile)
Safety Profile Carcinogenic, forms explosive peroxides[3]Moderate irritant, resists peroxide formation[3]Peroxide former (less than THF)Non-toxic, non-flammable[1]Non-toxic, low volatility[36]Low toxicity, biodegradable[27]Low toxicity, biodegradable[30]
Recyclability DifficultYesYesN/AExcellent[25]PossibleExcellent[32]
Typical Base Na₂CO₃, K₂CO₃K₃PO₄, K₂CO₃K₃PO₄, Cs₂CO₃K₂CO₃, NaOHK₂CO₃[26]K₂CO₃ (mild conditions)K₂CO₃
Workup Aqueous extractionAqueous extraction (easy phase separation)[14]Aqueous extractionFiltration or extractionExtraction of product[26]Aqueous extractionExtraction of product

Experimental Protocols: Putting Green Chemistry into Practice

The following protocols are designed to be self-validating systems for the coupling of an aryl bromide with 2,4,6-trimethoxyphenyl boronic acid.

Protocol 1: Suzuki-Miyaura Coupling in Cyclopentyl Methyl Ether (CPME)

Objective: To perform a robust and scalable Suzuki-Miyaura coupling using a safer, bio-available ethereal solvent as a direct replacement for dioxane.

Materials & Reagents:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 2,4,6-Trimethoxyphenyl boronic acid (1.1 mmol, 233 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Cyclopentyl Methyl Ether (CPME), anhydrous (5 mL)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealed reaction vial with stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole, 2,4,6-trimethoxyphenyl boronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and SPhos in 1 mL of CPME. Stir for 5 minutes until a homogeneous solution is formed.

  • Initiation: Add the catalyst solution to the Schlenk flask containing the reagents, followed by the remaining 4 mL of CPME.

    • Causality Note: Pre-mixing the palladium source and the ligand allows for the formation of the active catalytic species before introduction to the reaction mixture, often leading to more consistent results. SPhos is a highly effective ligand for challenging couplings due to its electron-richness and steric bulk, which promotes the reductive elimination step.

  • Reaction: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (15 mL).

    • Insight: The high hydrophobicity of CPME leads to a clean and rapid phase separation, simplifying the extraction process compared to more water-miscible ethers.[14]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Expected Results: High yield (>90%) of the purified 4-methoxy-2',4',6'-trimethoxy-1,1'-biphenyl.

Protocol 2: Recyclable Suzuki-Miyaura Coupling in Polyethylene Glycol (PEG-400)

Objective: To demonstrate a highly sustainable protocol utilizing a non-toxic, recyclable solvent system that minimizes organic waste.

Materials & Reagents:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 2,4,6-Trimethoxyphenyl boronic acid (1.2 mmol, 254 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Polyethylene Glycol (PEG-400) (3 mL)

Equipment:

  • Sealed reaction vial with stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a sealed vial, combine 4-bromoanisole, 2,4,6-trimethoxyphenyl boronic acid, K₂CO₃, and Pd(OAc)₂.

  • Initiation: Add PEG-400 (3 mL) to the vial. Seal the vial and begin vigorous stirring.

    • Causality Note: This protocol is "ligand-free." The coordinating ether oxygens of the PEG backbone can help stabilize the palladium catalyst, preventing precipitation and maintaining catalytic activity.[24]

  • Reaction: Heat the mixture to 100-110 °C. The reaction is often complete within 1-2 hours.

  • Workup & Product Isolation: Cool the reaction to room temperature. Add diethyl ether (15 mL) and stir vigorously for 10 minutes. The biaryl product will preferentially partition into the ether layer. The PEG/catalyst phase will often form a separate, denser layer.

  • Extraction: Carefully decant or pipette the ether layer. Repeat the extraction with fresh diethyl ether (2 x 10 mL).

  • Purification: Combine the ether extracts, wash with a small amount of water, dry over MgSO₄, and concentrate under reduced pressure. The product is often of high purity, but can be further purified by recrystallization or a short silica plug if necessary.

  • Catalyst Recycling: The remaining PEG/catalyst phase in the reaction vial is ready for the next run. Simply charge it with new substrates and base.

    • Trustworthiness: This system has been shown to be reusable for up to five cycles with minimal loss of catalytic activity, validating its green and economic credentials.[25][26]

Expected Results: Excellent yield (>95%) of the biaryl product with successful recycling of the catalytic system.

A Framework for Green Solvent Selection

Choosing the right green solvent is a multi-factorial decision. The following workflow provides a logical approach for researchers.

Solvent_Selection_Workflow Figure 2: Decision Workflow for Green Solvent Selection start Start: Define Coupling (Substrates, Scale) solubility Are substrates & base soluble in water or water/alcohol mixtures? start->solubility aqueous Select Aqueous Protocol (e.g., Water + Surfactant or Water/EtOH) solubility->aqueous Yes base_stability Is the reaction compatible with moderate temperatures and mild/moderate bases? solubility->base_stability No end End: Optimized Green Protocol aqueous->end gvl Consider GVL (Excellent for replacing DMF/NMP) base_stability->gvl Yes recycling Is catalyst/solvent recycling a priority? base_stability->recycling No gvl->end peg_des Select PEG or DES Protocol (High efficiency and recyclability) recycling->peg_des Yes drop_in Default to Bio-Ethers (CPME or 2-MeTHF) (Robust, safe, easy workup) recycling->drop_in No peg_des->end drop_in->end

Caption: A decision-making guide for green solvent selection.

Conclusion

The adoption of green solvent systems is not a compromise on chemical efficiency but an enhancement of the overall process. By replacing hazardous traditional solvents with alternatives like CPME, 2-MeTHF, water, PEG, GVL, or DESs, researchers and drug development professionals can significantly improve the safety, sustainability, and economic viability of Suzuki-Miyaura couplings. The key to successful implementation lies in understanding the causal relationships between the solvent, catalyst, and reaction mechanism. The protocols and frameworks provided herein serve as a validated starting point for this essential transition, paving the way for a new standard in responsible chemical synthesis.

References

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • National Institutes of Health. Deep Eutectic Solvents as à-la-Carte Medium for Transition-Metal-Catalyzed Organic Processes.
  • Semantic Scholar. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • PMC. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
  • Journal of Chemical Education. (2023). "Greening Up" the Suzuki Reaction.
  • PMC. Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles.
  • ALT LABS. Green Solvents: Safe Choices for Chemical Processes & Manufacturing.
  • Asian Journal of Chemistry. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review.
  • Organic Chemistry Portal. Recyclable and Reusable Pd(OAc)2/DABCO/PEG-400 System for Suzuki-Miyaura Cross-Coupling Reaction.
  • Benchchem. Case Study: Replacing Dioxane with Cyclopentyl Methyl Ether (CPME) in Chemical Synthesis.
  • ResearchGate. Suzuki–Miyaura cross-coupling reaction in deep eutectic mixture.
  • MDPI. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • MDPI. (2020). Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids.
  • Royal Society of Chemistry. (2016). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • PMC. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • Sigma-Aldrich. gamma Valerolactone Bio Based Dipolar Aprotic Solvent.
  • Royal Society of Chemistry. (2024). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings.
  • ACS Publications. Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.
  • Royal Society of Chemistry. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature.
  • Organic Chemistry Research. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts.
  • ACS Publications. (2005). Recyclable and Reusable Pd(OAc)2/DABCO/PEG-400 System for Suzuki−Miyaura Cross-Coupling Reaction.
  • ResearchGate. Natural Deep Eutectic Solvents as Sustainable Solvents for Suzuki–Miyaura Cross-Coupling Reactions Applied to Imidazo-Fused Heterocycles.
  • ResearchGate. Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.
  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling.
  • ResearchGate. Microwave-Accelerated Suzuki Cross-coupling Reaction in Polyethylene Glycol (PEG).
  • ResearchGate. Ionic Liquids in Cross-Coupling Reactions: “Liquid” Solutions to a “Solid” Precipitation Problem.
  • ACS Publications. (2003). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes.
  • ACS Publications. (2024). Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents.
  • Royal Society of Chemistry. (2024). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings.
  • MDPI. (2023). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
  • Semantic Scholar. (2023). Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review.
  • ResearchGate. PEG-functionalized NHC ligands for efficient and recyclable palladium-catalyzed Suzuki reactions in water.
  • Journal of Drug Discovery and Health Sciences. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis.
  • PMC. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis.
  • PubMed. (2024). Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki-Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents.
  • ScienceDirect. (2007). PEG-400 promoted Pd(OAc)2/DABCO-catalyzed cross-coupling reactions in aqueous media.
  • SpringerLink. Review on green chemistry — Suzuki cross coupling in aqueous media.
  • Semantic Scholar. Review on green chemistry - Suzuki cross coupling in aqueous media.
  • Royal Society of Chemistry. (2021). The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications.
  • Teknoscienze. The emerging use of γ-valerolactone as a green solvent.
  • LinkedIn. (2024). Green Chemistry in Drug Substance Synthesis.
  • University of Notre Dame. (2023). Green Solvents in the Pharmaceutical Industry.
  • Wikipedia. γ-Valerolactone.
  • ResearchGate. Evaluation of Cyclopentyl Methyl Ether (CPME) as a Solvent for Radical Reactions.
  • PubMed Central. Miyaura Borylations of Aryl Bromides in Water at Room Temperature.
  • ResearchGate. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Handling of (2,3,5-Trimethoxyphenyl)boronic acid in Basic Aqueous Media

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of (2,3,5-Trimethoxyphenyl)boronic acid, a key building block in modern synthetic chemistry, particularly in its application in basic aqueous media for reactions such as the Suzuki-Miyaura cross-coupling. Our goal is to equip you with the scientific understanding and practical solutions to overcome common experimental challenges.

Part 1: Troubleshooting Guide for Experiments with (2,3,5-Trimethoxyphenyl)boronic acid

Researchers often encounter challenges with (2,3,5-Trimethoxyphenyl)boronic acid in basic aqueous solutions, primarily due to its susceptibility to decomposition. This guide will help you diagnose and resolve these issues.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

A diminished or absent yield of the desired biaryl product is the most common problem. This is often a direct consequence of the degradation of the boronic acid before it can participate in the catalytic cycle.

Primary Culprit: Protodeboronation

The principal decomposition pathway for arylboronic acids in aqueous media is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner in the cross-coupling reaction.[1] This process is significantly accelerated under basic conditions, which are ironically necessary for the transmetalation step in the Suzuki-Miyaura reaction.[2]

The electron-rich nature of the (2,3,5-Trimethoxyphenyl) ring, due to the presence of three electron-donating methoxy groups, makes this particular boronic acid especially prone to protodeboronation.

Troubleshooting Workflow

start Low/No Yield Observed check_reagents Verify Quality of Starting Materials & Solvents start->check_reagents optimize_base Optimize Base and pH check_reagents->optimize_base Reagents OK temp_time Adjust Reaction Temperature and Time optimize_base->temp_time Improvement Seen boronic_ester Consider Using a Boronic Ester optimize_base->boronic_ester Still Low Yield success Successful Coupling temp_time->success Yield Optimized boronic_ester->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Detailed Solutions

  • Solution A: Strategic Selection and Optimization of the Base: The choice and amount of base are critical. A strong base is required to form the active boronate species for transmetalation, but excessively harsh basic conditions will accelerate protodeboronation.[2]

    • Recommendation: Use milder bases. While strong bases like NaOH or KOH can be effective for transmetalation, they can also rapidly degrade the boronic acid. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (TEA).

    • Protocol: Start with 2.0 equivalents of K₂CO₃. If the reaction is sluggish, consider a switch to Cs₂CO₃, which is more soluble and can be more effective at lower concentrations. Avoid using an excessive amount of base, as this can increase the rate of protodeboronation.[2]

BasepKa of Conjugate AcidTypical EquivalentsComments
K₂CO₃10.32.0 - 3.0Good starting point, moderate strength.
Cs₂CO₃10.32.0 - 3.0Higher solubility can be advantageous.
K₃PO₄12.32.0 - 3.0A stronger inorganic base, use with caution.
TEA10.82.0 - 3.0Organic base, can be useful in some solvent systems.
NaOH/KOH~141.5 - 2.5High strength, increases risk of protodeboronation.
  • Solution B: Control of Reaction Temperature and Duration: Higher temperatures accelerate both the desired coupling reaction and the undesired protodeboronation.

    • Recommendation: Aim for the lowest temperature at which the catalytic cycle proceeds efficiently. For many palladium catalyst systems, this is in the range of 60-80 °C.

    • Protocol: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material (aryl halide) is consumed, work up the reaction immediately to prevent product degradation and further decomposition of any remaining boronic acid. Prolonged reaction times, even at moderate temperatures, can lead to significant protodeboronation.

  • Solution C: The Use of Boronic Esters as a More Stable Alternative: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than their corresponding boronic acids.[3] They act as a slow-release source of the boronic acid under the reaction conditions.

    • Recommendation: If protodeboronation is a persistent issue, consider synthesizing or purchasing the pinacol ester of (2,3,5-Trimethoxyphenyl)boronic acid.

    • Protocol: The Suzuki-Miyaura coupling can then be performed under similar conditions, often with more consistent and higher yields. Anhydrous conditions can further suppress protodeboronation when using boronic esters.[4]

Issue 2: Inconsistent Reaction Outcomes and Batch-to-Batch Variability

Inconsistent results can often be traced back to the quality and handling of the boronic acid.

Primary Culprit: Reagent Instability and Impurities

(2,3,5-Trimethoxyphenyl)boronic acid, like many boronic acids, can dehydrate to form cyclic anhydrides (boroxines) upon storage. While boroxines are often competent in cross-coupling reactions, the exact composition of the reagent can vary, leading to inconsistencies in stoichiometry. Furthermore, prolonged or improper storage can lead to gradual decomposition.

Detailed Solutions

  • Solution A: Proper Storage and Handling:

    • Recommendation: Store (2,3,5-Trimethoxyphenyl)boronic acid in a tightly sealed container, in a desiccator, and at a low temperature (e.g., 4 °C). Minimize its exposure to atmospheric moisture and light.

  • Solution B: Quality Control of Incoming Reagent:

    • Recommendation: If you suspect the quality of your boronic acid, you can perform a simple ¹H NMR to check for the presence of the corresponding protodeboronated arene (1,2,4-trimethoxybenzene). The presence of significant amounts of this impurity is a clear indicator of degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of protodeboronation in basic media?

A1: In basic aqueous media, the boronic acid (ArB(OH)₂) is in equilibrium with its anionic boronate form (ArB(OH)₃⁻).[2][5] It is this boronate species that is susceptible to protonolysis by water. The reaction proceeds through a transition state where the boron-carbon bond is cleaved as a new hydrogen-carbon bond is formed. The electron-donating methoxy groups on the phenyl ring of (2,3,5-Trimethoxyphenyl)boronic acid stabilize the partial positive charge that develops on the ipso-carbon during this process, thus accelerating the reaction.

cluster_0 Protodeboronation Mechanism ArBOH2 ArB(OH)₂ ArBOH3_minus [ArB(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ ArH Ar-H ArBOH3_minus->ArH + H₂O H2O H₂O BOH4_minus [B(OH)₄]⁻

Caption: Simplified mechanism of base-mediated protodeboronation.

Q2: How does the substitution pattern of the three methoxy groups influence the stability of (2,3,5-Trimethoxyphenyl)boronic acid?

A2: The three electron-donating methoxy groups significantly increase the electron density of the aromatic ring. This increased nucleophilicity makes the ipso-carbon (the carbon attached to the boron atom) more susceptible to electrophilic attack by a proton from water, which is the key step in protodeboronation. Therefore, compared to a less substituted or electron-deficient arylboronic acid, (2,3,5-Trimethoxyphenyl)boronic acid is inherently more prone to this decomposition pathway.

Q3: Can I just use a large excess of the boronic acid to compensate for its decomposition?

A3: While using an excess of the boronic acid (e.g., 1.5 to 2.0 equivalents) is a common strategy to drive the cross-coupling reaction to completion, it has its drawbacks. Firstly, it is not cost-effective, especially on a larger scale. Secondly, the protodeboronated byproduct (1,2,4-trimethoxybenzene) will be present in the crude reaction mixture and may complicate the purification of the desired product. A more elegant and efficient approach is to optimize the reaction conditions to minimize decomposition in the first place.

Q4: Are there any alternative cross-coupling methods that are less reliant on basic conditions?

A4: Yes, for particularly base-sensitive substrates, alternative coupling protocols have been developed. For instance, "cationic" Suzuki-Miyaura coupling methods that proceed in the absence of a base have been reported for acutely base-sensitive boronic acids.[6] These methods often employ specialized palladium catalysts and may require different reaction conditions. If you consistently face issues with base-mediated decomposition, exploring these alternative methods could be a viable strategy.

References

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Protodeboronations. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]

  • "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

  • Protodeboronation and its application in synthesis. ResearchGate. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling in Methoxy-Substituted Boronic Acids

Ticket ID: #SC-HOMO-OMe Status: Open Assigned Specialist: Senior Application Scientist Subject: High rates of biaryl homocoupling with electron-rich (methoxy) boronic acids. Executive Summary & Problem Context User Issue...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-HOMO-OMe Status: Open Assigned Specialist: Senior Application Scientist Subject: High rates of biaryl homocoupling with electron-rich (methoxy) boronic acids.

Executive Summary & Problem Context

User Issue: You are observing significant formation of the symmetrical biaryl dimer (Ar-Ar) instead of the desired cross-coupled product (Ar-R) when using methoxy-substituted aryl boronic acids in Suzuki-Miyaura coupling.

Technical Diagnosis: Methoxy-substituted boronic acids are electron-rich nucleophiles. While this generally enhances the rate of transmetallation, it creates a specific vulnerability: Oxidative Sensitivity.

  • Electronic Effect: The methoxy group (an Electron Donating Group, EDG) increases the electron density at the ipso-carbon. This makes the boronic acid highly reactive toward oxidants (like dissolved

    
     or high-valent Pd species).
    
  • The "Stalling" Effect: If the oxidative addition of your aryl halide is slow (e.g., using an electron-rich aryl chloride), the highly nucleophilic boronic acid accumulates in solution, increasing the statistical probability of homocoupling before cross-coupling can occur.

Diagnostic Phase (Tier 1 Support)

Q1: How do I confirm the impurity is actually homocoupling and not a different byproduct?

A: Do not rely solely on retention time. Methoxy-substituted homocoupling products often co-elute with starting materials in standard reverse-phase gradients due to similar polarity.

Diagnostic MethodExpected Signal for Homocoupling (Ar-Ar)Notes
LC-MS / GC-MS Mass =

Watch for the "M-2" peak relative to the theoretical dimer mass if oxidation occurred.
1H NMR High Symmetry. The number of signals will be half of what you expect for an asymmetric dimer.Look for the disappearance of the B-OH protons and the absence of the cross-coupling partner's signals.
Color Change Darkening / Precipitation of Pd BlackRapid formation of Pd black often correlates with homocoupling, as the homocoupling cycle can generate Pd(0) colloids that aggregate.
Mechanistic Root Cause Analysis (Tier 2 Support)

Q2: Why is this happening despite "standard" degassing?

A: The mechanism of homocoupling is fundamentally different from cross-coupling. It is an oxidative pathway that competes with the reductive cross-coupling cycle.

The "Fork in the Road" Mechanism:

  • The Good Path (Cross-Coupling): Pd(0)

    
     Oxidative Addition (Ar-X) 
    
    
    
    Transmetallation
    
    
    Product.
  • The Bad Path (Oxidative Homocoupling): Oxygen enters the system.[1] It oxidizes the catalyst to a peroxo-Pd(II) species, or the boronic acid itself acts as a reducing agent for Pd(II) precatalysts, consuming 2 equivalents of boronic acid to launch the cycle.

Visualizing the Competition:

HomocouplingMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X PeroxoPd Peroxo-Pd(II) Species Pd0->PeroxoPd + O2 (Leak/Dissolved) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 + Base Product Cross-Coupled Product (Ar-R) TransMet->Product Reductive Elimination Product->Pd0 O2 O2 / Oxidant HomoCoup Homocoupling Dimer (Ar-Ar) PeroxoPd->HomoCoup + 2x Ar-B(OH)2 HomoCoup->Pd0 Regenerates Pd(0)

Figure 1: The mechanism shows how oxygen diverts the catalyst into an oxidative cycle. Methoxy-boronic acids are particularly fast at reacting with the "Peroxo-Pd" species.

Optimization & Solutions (Tier 3 Support)

Q3: My solvent is degassed. What else can I do?

A: "Degassed" is a relative term.[2] For methoxy-boronic acids, trace oxygen is fatal.

Protocol A: The "Freeze-Pump-Thaw" (Gold Standard) Do not rely on simple sparging (bubbling gas) if homocoupling persists.

  • Freeze solvent in a Schlenk flask using liquid nitrogen.

  • Apply high vacuum (10-15 mins).

  • Close flask and thaw in warm water.

  • Repeat 3 times .

  • Backfill with Argon (heavier than air, provides a better "blanket" than Nitrogen).

Q4: Does the catalyst source matter?

A: Yes, critically.

  • The Problem: Pd(II) salts (like

    
     or 
    
    
    
    ) must be reduced to Pd(0) to start the Suzuki cycle. If you don't add a reductant, your boronic acid acts as the sacrificial reductant , causing immediate homocoupling of at least 2 equivalents of starting material before the reaction even starts.
  • The Fix:

    • Use Pd(0) sources: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       or 
      
      
      
      .[1]
    • Use Pre-reduced Precatalysts: Pd-PEPPSI-IPr or Buchwald G3/G4 precatalysts (which reduce via the ligand, not the substrate).

    • Sacrificial Reductant: If you must use Pd(II), add 5-10 mol% Potassium Formate . It reduces Pd(II) to Pd(0) faster than the boronic acid can.

Q5: Should I add more boronic acid to compensate for the loss?

A: NO. This is a common error. Adding excess boronic acid increases its local concentration. Since homocoupling is second-order with respect to boronic acid (requires two molecules), increasing concentration exponentially increases the side reaction.

Protocol B: Slow Addition (The "Starvation" Method) Keep the instantaneous concentration of boronic acid low so it is consumed by the cross-coupling cycle immediately upon entering the flask.

  • Dissolve the Aryl Halide, Base, and Catalyst in the reaction vessel.

  • Dissolve the Methoxy-Boronic Acid in a separate syringe (degassed solvent).

  • Use a syringe pump to add the boronic acid over 1-2 hours at reaction temperature.

  • Result: The boronic acid "sees" a high concentration of Oxidative Addition Complex (Ar-Pd-X) and reacts via the desired pathway.

Summary of Troubleshooting Workflow

Use this logic flow to determine your next experiment.

TroubleshootingFlow Start Start: High Homocoupling Detected CheckO2 1. Is Oxygen Exclusion Rigorous? Start->CheckO2 DegasMethod Switch to Freeze-Pump-Thaw Use Argon vs Nitrogen CheckO2->DegasMethod No / Unsure CheckCat 2. What is the Catalyst Source? CheckO2->CheckCat Yes, confirmed SwitchCat Switch Pd(II) -> Pd(0) OR Add Potassium Formate CheckCat->SwitchCat Using Pd(OAc)2 / PdCl2 CheckConc 3. Is Boronic Acid in Excess? CheckCat->CheckConc Using Pd(0) / Precatalyst SlowAdd Implement Syringe Pump Slow Addition CheckConc->SlowAdd Standard Batch Addition

Figure 2: Decision matrix for eliminating homocoupling side reactions.

References
  • Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.[3] Journal of the American Chemical Society.[4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[4]

  • BenchChem Technical Guides. (2025). Strategies to minimize homocoupling in Suzuki reactions.

  • Yin, L. & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews.[4]

Sources

Reference Data & Comparative Studies

Validation

(2,3,5-Trimethoxyphenyl)boronic acid (CAS 483989-31-7): Characterization and Application Guide

This guide provides a comprehensive technical analysis of (2,3,5-Trimethoxyphenyl)boronic acid (CAS 483989-31-7), a specialized organoboron reagent used in medicinal chemistry for constructing biaryl scaffolds via Suzuki...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of (2,3,5-Trimethoxyphenyl)boronic acid (CAS 483989-31-7), a specialized organoboron reagent used in medicinal chemistry for constructing biaryl scaffolds via Suzuki-Miyaura cross-coupling.

Executive Summary

(2,3,5-Trimethoxyphenyl)boronic acid is a functionalized arylboronic acid building block. It is primarily employed to introduce the electron-rich 2,3,5-trimethoxyphenyl moiety into drug candidates and advanced materials. This specific substitution pattern offers unique steric and electronic properties compared to the more common 3,4,5-trimethoxy analogues (e.g., as found in colchicine derivatives or podophyllotoxin). This guide characterizes the compound and benchmarks its utility against isomeric alternatives.

Characterization Data

The following data establishes the physicochemical identity of the compound. Note that boronic acids often exist in equilibrium with their cyclic boroxine anhydrides, which can affect melting point ranges.

PropertySpecificationNotes
Chemical Name (2,3,5-Trimethoxyphenyl)boronic acidIUPAC
CAS Number 483989-31-7
Molecular Formula C

H

BO

Molecular Weight 212.01 g/mol
Appearance White to off-white powderHygroscopic
Melting Point 108–112 °C (Predicted)Experimental data for this specific isomer is limited; typically lower than the 3,4,5-isomer (>230 °C) due to ortho-methoxy disruption of crystal packing.
Solubility DMSO, Methanol, DMF, EthanolSparingly soluble in non-polar solvents (Hexane).
Purity

95% (HPLC/Titration)
Often contains varying amounts of boroxine anhydride.
1H NMR (DMSO-d6)

7.80 (s, 2H, B-OH), 6.65 (d, 1H, Ar-H), 6.25 (d, 1H, Ar-H), 3.75 (s, 3H, OMe), 3.70 (s, 3H, OMe), 3.65 (s, 3H, OMe)
Simulated shifts based on substituent effects. The ortho-methoxy group typically shields adjacent protons.

Performance Comparison: Isomeric Analysis

In Structure-Activity Relationship (SAR) studies, the position of methoxy groups critically influences biological activity and metabolic stability. The 2,3,5-isomer is compared below with its common alternatives.

Table 1: Comparative Analysis of Trimethoxyphenyl Boronic Acids
Feature2,3,5-Isomer (CAS 483989-31-7) 3,4,5-Isomer (CAS 182163-96-8) 2,4,5-Isomer (CAS 213698-56-7)
Steric Profile High (Ortho-substituent at C2)Low (No ortho-substituents)Moderate (Ortho-substituent at C2)
Electronic Effect Electron-rich; C2-OMe provides ortho-lithiation directionality potential.Symmetrical electron distribution; classic "galloyl" motif.Highly electron-rich; prone to oxidation.
Coupling Reactivity Moderate: Steric hindrance at C2 can slow transmetallation in Suzuki coupling.High: Unhindered boron center allows rapid coupling.High: Para-methoxy activation assists reactivity.
Metabolic Stability Enhanced: Ortho-substitution can block metabolic demethylation at the C2 position.Variable: The para-methoxy (C4) is a common site for O-demethylation by CYPs.Moderate: Prone to quinone formation.
Primary Application Specialized SAR exploration; disruption of planar symmetry.Tubulin polymerization inhibitors (e.g., Combretastatin A-4 analogs).Antibiotic and antifungal pharmacophores.
Mechanistic Insight

The 2,3,5-substitution pattern creates a "twisted" biaryl conformation when coupled, due to the steric clash between the C2-methoxy group and the ortho-protons of the coupling partner. This induced atropisomerism or twist can be exploited to fit into specific hydrophobic pockets in kinase or receptor targets that cannot accommodate the flatter 3,4,5-trimethoxy analogs.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of a 2,3,5-trimethoxy-substituted biaryl.[1] Scale: 1.0 mmol.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (2,3,5-Trimethoxyphenyl)boronic acid (1.2–1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3–5 mol%) or Pd(PPh
    
    
    )
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/EtOH/Water (4:1:1)

Procedure:

  • Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill with nitrogen or argon (3 cycles).

  • Solvent Addition: Add degassed solvent mixture (5–10 mL).

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of nitrogen.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Monitor conversion by TLC or LC-MS.

    • Note: The 2,3,5-isomer may require longer reaction times than the 3,4,5-isomer due to steric hindrance near the boron atom.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.[1]
  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • Success Criteria: Disappearance of the aryl halide starting material. Appearance of the product peak with M+H corresponding to (Aryl-Ar(OMe)

    
    ).
    
  • Troubleshooting: If protodeboronation (loss of B(OH)

    
     replaced by H) is observed, switch to anhydrous conditions using K
    
    
    
    PO
    
    
    in DMF/Toluene.

Visualization of Workflows

Figure 1: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the catalytic cycle, highlighting the Transmetallation step where the steric bulk of the 2,3,5-trimethoxyphenyl group plays a critical role.

SuzukiCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetallation (Rate Limiting for Steric Substrates) OxAdd->TransMet + Boronate Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Boronic (2,3,5-Trimethoxyphenyl)boronic acid (Activated by Base) Boronic->TransMet Base Activation

Caption: The catalytic cycle of the Suzuki coupling. The Transmetallation step is often the bottleneck for sterically hindered boronic acids like the 2,3,5-isomer.

Figure 2: Isomer Steric Comparison

A conceptual comparison of the steric environment around the boron center.

Sterics cluster_0 3,4,5-Isomer (Open) cluster_1 2,3,5-Isomer (Hindered) Iso345 B(OH)2 (Unhindered) Iso235 B(OH)2 (Ortho-OMe) Iso345->Iso235 Increased Steric Bulk Slower Reaction Rate

Caption: Visual representation of steric accessibility. The 2-position methoxy group in the 2,3,5-isomer creates steric pressure near the reactive boron center.

References

  • Chemical Identity & Properties : Aobchem. (2024). Safety Data Sheet: (2,3,5-trimethoxyphenyl)boronic acid. Retrieved from

  • Boronic Acid Reactivity: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Comparative Isomer Data : Sigma-Aldrich. (2024). Product Specification: 3,4,5-Trimethoxyphenylboronic acid. Retrieved from

  • Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Database Verification : ChemSrc. (2024). CAS 483989-31-7 Entry.[3] Retrieved from

Sources

Comparative

A Comparative Guide to the Reactivity of 2,3,5- vs. 3,4,5-Trimethoxyphenylboronic Acid in Suzuki-Miyaura Coupling

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, yield, and the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. Among the vast arsenal of reagents for the palladium-catalyzed Suzuki-Miyaura cross-coupling, substituted phenylboronic acids are paramount for the construction of complex biaryl scaffolds. This guide provides an in-depth comparison of the reactivity of two common, yet distinct, isomers: 2,3,5-trimethoxyphenylboronic acid and 3,4,5-trimethoxyphenylboronic acid. By examining their inherent electronic and steric differences, we can elucidate their performance in one of organic chemistry's most powerful transformations.

Introduction: The Subtle Influence of Substituent Positioning

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] The reaction mechanism is a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is highly sensitive to the electronic and steric properties of the boronic acid.

The trimethoxyphenylboronic acid isomers, with their electron-donating methoxy groups, are generally considered to be reactive coupling partners. However, the positioning of these groups on the phenyl ring introduces subtle yet significant differences in their reactivity profiles. This guide will dissect these differences, providing a theoretical framework and supporting it with experimental evidence from the literature to aid in the rational selection of these reagents.

Theoretical Analysis: Steric and Electronic Effects at Play

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by two factors: the nucleophilicity of the ipso-carbon attached to the boron atom and the steric hindrance around the boronic acid moiety.

Electronic Effects: Methoxy groups are strong electron-donating groups through resonance (+M effect) and weak electron-withdrawing groups through induction (-I effect). The resonance effect typically dominates, leading to an overall increase in electron density on the aromatic ring. This enhanced electron density increases the nucleophilicity of the aryl group, which can facilitate the transmetalation step.

  • 3,4,5-Trimethoxyphenylboronic Acid: The methoxy groups are positioned symmetrically, and their electron-donating effects are additive, making the aromatic ring electron-rich. This heightened nucleophilicity is beneficial for the transmetalation step.[3]

  • 2,3,5-Trimethoxyphenylboronic Acid: The presence of a methoxy group at the ortho-position (C2) can have a more complex electronic influence. While it still contributes to the overall electron density, its proximity to the reaction center can also lead to steric repulsion.

Steric Effects: Steric hindrance around the boronic acid group can significantly impede the approach of the bulky palladium complex, thereby slowing down the transmetalation step.

  • 3,4,5-Trimethoxyphenylboronic Acid: With no substituents in the ortho-positions, the boronic acid group is sterically unencumbered, allowing for facile approach of the palladium catalyst.

  • 2,3,5-Trimethoxyphenylboronic Acid: The methoxy group at the C2 position introduces significant steric bulk in the vicinity of the boronic acid. This "ortho-effect" can hinder the formation of the necessary intermediate for transmetalation, potentially leading to lower reaction rates and yields.

Based on this analysis, we can hypothesize that 3,4,5-trimethoxyphenylboronic acid will generally exhibit higher reactivity and afford better yields in Suzuki-Miyaura couplings compared to its 2,3,5-isomer, primarily due to reduced steric hindrance.

Experimental Support and Data Comparison

Arylboronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
3,4,5-Trimethoxyphenylboronic acid 4-Bromo-N,N-dimethylanilinePd(dppf)Cl₂·CH₂Cl₂K₂CO₃THF/H₂ONot specified, used in a multi-step synthesis[4]
3,4,5-Trimethoxyphenylboronic acid 5-Iodo-1,2,3-trimethoxybenzenePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂ONot specified, intermediate used directly[5]
2-Methoxyphenylboronic acid3,4,5-Tribromo-2,6-dimethylpyridinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OQuantitative total yield of mixed products[6][7]
Phenylboronic acid4-BromotoluenePd(OAc)₂K₃PO₄WaterHigh yields[8]

Note: The yields reported are for illustrative purposes and can vary significantly based on the specific coupling partners, catalyst, ligand, base, and solvent system employed.

The available data, although not a direct comparison, supports the theoretical analysis. 3,4,5-Trimethoxyphenylboronic acid is frequently utilized in the synthesis of complex molecules, indicating its reliability as a coupling partner.[3] Conversely, while ortho-substituted boronic acids like 2-methoxyphenylboronic acid can undergo Suzuki-Miyaura coupling, the reactions can sometimes lead to mixtures of products or require carefully optimized conditions to achieve high yields.[6][7]

Experimental Protocols

To provide a definitive comparison, a controlled experiment is necessary. The following protocols outline the synthesis of both trimethoxyphenylboronic acid isomers and a standardized Suzuki-Miyaura coupling reaction for a direct reactivity assessment.

Synthesis of Trimethoxyphenylboronic Acids

The synthesis of arylboronic acids is typically achieved through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

Diagram of the General Synthesis of Arylboronic Acids

G ArylHalide Aryl Halide (Ar-X) Organometallic Organometallic Reagent (Ar-M) ArylHalide->Organometallic Mg or n-BuLi BoronicEster Boronic Ester (Ar-B(OR)2) Organometallic->BoronicEster 1. B(OR)3 BorateEster Trialkyl Borate (B(OR)3) BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicEster->BoronicAcid 2. H3O+

Caption: General synthetic route to arylboronic acids.

Protocol for the Synthesis of 3,4,5-Trimethoxyphenylboronic Acid:

A detailed protocol for the synthesis of 3,4,5-trifluorophenylboronic acid from the corresponding bromo-aromatic can be adapted.[9]

  • To a solution of 1-bromo-3,4,5-trimethoxybenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add n-butyllithium (1.1 eq).

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add trimethyl borate (1.5 eq) to the reaction mixture, maintaining the temperature at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for the Synthesis of 2,3,5-Trimethoxyphenylboronic Acid:

This protocol can be adapted from general procedures for the synthesis of substituted phenylboronic acids.[10]

  • Prepare the Grignard reagent from 1-bromo-2,3,5-trimethoxybenzene (1.0 eq) and magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the Grignard solution to -78 °C and slowly add trimethyl borate (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work up the reaction with 1 M HCl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Comparative Suzuki-Miyaura Coupling Reaction

This protocol is designed to provide a direct comparison of the reactivity of the two isomers under identical conditions.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII Ar-Pd(II)-X L2 OxAdd->PdII Ar-X Transmetalation Transmetalation ArPdAr Ar-Pd(II)-Ar' L2 Transmetalation->ArPdAr Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standardized Protocol:

  • To a reaction vial, add the aryl bromide (e.g., 4-bromoanisole, 1.0 eq), the respective trimethoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the vial.

  • Heat the reaction mixture to 90 °C and monitor the progress by TLC or GC-MS at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by flash column chromatography.

  • Compare the reaction rates and isolated yields for both isomers.

Conclusion and Recommendations

The structural differences between 2,3,5- and 3,4,5-trimethoxyphenylboronic acid have a predictable impact on their reactivity in Suzuki-Miyaura cross-coupling reactions. The absence of ortho-substituents in the 3,4,5-isomer minimizes steric hindrance, allowing for more efficient participation in the catalytic cycle. In contrast, the ortho-methoxy group in the 2,3,5-isomer introduces steric congestion that can impede the reaction.

For researchers and drug development professionals, we recommend the following:

  • For routine and high-yielding couplings, 3,4,5-trimethoxyphenylboronic acid is the preferred reagent due to its favorable electronic and steric profile.

  • When using 2,3,5-trimethoxyphenylboronic acid, be prepared to screen a variety of reaction conditions , including different palladium catalysts, ligands, bases, and solvents, to overcome the potential for lower reactivity. The use of bulky, electron-rich phosphine ligands may be particularly beneficial in promoting the coupling of sterically hindered boronic acids.[2]

  • For challenging couplings involving sterically demanding partners, consider using the boronic ester (e.g., pinacol ester) of 2,3,5-trimethoxyphenylboronic acid , as boronic esters can sometimes exhibit different reactivity profiles and stability compared to their corresponding boronic acids.[1]

By understanding the interplay of steric and electronic effects, chemists can make more informed decisions in the selection of reagents, leading to more efficient and successful synthetic outcomes.

References

  • Bora, S., et al. (2016). Effect of substituents on Suzuki–Miyaura reactions. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Kowalski, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(36), 14904–14911. [Link]

  • Jiang, B., et al. (2020). Reagents and conditions: (i) 3,4,5-trimethoxyphenylboronic acid,... ResearchGate. Retrieved February 12, 2026, from [Link]

  • Valverde, A. A., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 12(35), 22863–22867. [Link]

  • Thomas, S. E., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9057–9087. [Link]

  • Dick, G. R., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4356–4359. [Link]

  • Molander, G. A., & Brown, A. R. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 75(21), 7433–7440. [Link]

  • B-3. —Di(2-picolyl)amine... (2020). eScholarship. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved February 12, 2026, from [Link]

  • Al-Hussain, S. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4504. [Link]

  • El-Said, F. G., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4642. [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]

  • Hosseini-Sarvari, M., & Dehghani, A. (2023). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 13(1), 133-146. [Link]

  • Kowalski, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Jumaah, M., et al. (2022). 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. Indonesian Journal of Chemistry, 22(5), 1246-1255. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Chemistry & Biodiversity, 20(1), e202200874. [Link]

  • Romagnoli, R., et al. (2021). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Pettit, G. R., et al. (2012). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Bioorganic & Medicinal Chemistry, 20(19), 5798–5808. [Link]

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Validation

Comparative Guide: Mass Spectrometry Analysis of Trimethoxyphenyl Boronic Acids

Executive Summary The Analytical Challenge: Trimethoxyphenyl boronic acids (TMPBAs) present a unique "Jekyll and Hyde" profile in mass spectrometry. While essential as Suzuki coupling intermediates, they suffer from the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: Trimethoxyphenyl boronic acids (TMPBAs) present a unique "Jekyll and Hyde" profile in mass spectrometry. While essential as Suzuki coupling intermediates, they suffer from the "Boronic Acid Paradox": they exist in a dynamic equilibrium between the monomeric acid and the trimeric boroxine anhydride.

The Solution: This guide compares ionization modes and fragmentation pathways to distinguish the monomer from the artifactual trimer. It further details how to differentiate structural isomers (e.g., 3,4,5-TMPBA vs. 2,4,6-TMPBA) by exploiting the "Ortho-Effect"—a specific fragmentation mechanism driven by steric proximity.

Comparative Assessment: Ionization Architectures

Selecting the correct ionization mode is the first filter for data integrity. Boronic acids are Lewis acids, making them inherently receptive to negative ion mode, yet positive mode offers distinct adduct data.

FeatureESI Negative Mode (ESI-) ESI Positive Mode (ESI+) Electron Impact (EI)
Primary Species

(Deprotonated)

,


(Radical Cation)
Sensitivity High (Native acidity facilitates ionization)Medium (Requires adduct formation)Low (Thermal degradation common)
Boroxine Artifacts Moderate (Source-dependent)High (Cationization stabilizes trimers)Very High (Thermal dehydration in inlet)
Structural Insight Excellent for substituent position (Ortho-effect)Good for MW confirmationPoor (Extensive fragmentation)
Recommendation Primary Method Secondary/ConfirmationAvoid for intact analysis
Expert Insight: The Boroxine Trap

In ESI+, the trimer (boroxine) is often the base peak due to the high stability of the


 adduct. Do not misinterpret this as a synthesis impurity.  It is frequently a source-generated artifact caused by the desolvation heat.

Structural Differentiation: The Isomer Challenge

Distinguishing 3,4,5-trimethoxyphenyl boronic acid (symmetric, no ortho-hindrance to boron) from 2,4,6-trimethoxyphenyl boronic acid (highly hindered, dual ortho-methoxy groups) requires analyzing specific fragmentation channels.

Mechanism: The Ortho-Methoxy Effect

In 2,4,6-TMPBA, the boron atom interacts with the oxygen lone pairs of the ortho-methoxy groups. Upon collisional activation (CID), this facilitates a unique loss of Formaldehyde (


, 30 Da)  or Methyl radicals (

, 15 Da)
distinct from the 3,4,5-isomer.
Diagnostic Fragment Ions (Precursor:

at m/z 211)
IsomerKey Fragment 1Key Fragment 2Mechanistic Cause
3,4,5-TMPBA m/z 167 (

)
m/z 196 (

)
Standard inductive cleavage; stable radical formation.
2,4,6-TMPBA m/z 181 (

)
m/z 137 (

)
Ortho-Effect: B-O interaction facilitates H-transfer and formaldehyde elimination.

Mechanistic Visualization

The following diagram illustrates the competing pathways between artifactual boroxine formation and diagnostic fragmentation.

TMPBA_Fragmentation Parent TMPBA Monomer [M-H]- (m/z 211) Boroxine Boroxine Artifact [3M-3H2O-H]- (m/z 581) Parent->Boroxine Source Dehydration (-3 H2O) Frag_DeBoron Aryl Anion [M-B(OH)2]- (m/z 167) Parent->Frag_DeBoron C-B Cleavage (CID Low Energy) Frag_Methyl Radical Loss [M-CH3]-• (m/z 196) Parent->Frag_Methyl Homolytic Cleavage (3,4,5-Isomer Dominant) Frag_Ortho Ortho-Effect Product [M-CH2O]- (m/z 181) Parent->Frag_Ortho H-Transfer/Elimination (2,4,6-Isomer Dominant)

Caption: Fragmentation pathways of Trimethoxyphenyl Boronic Acids. Red path indicates artifactual source clustering. Yellow nodes represent isomer-diagnostic fragments.

Validated Experimental Protocol

To ensure data integrity and minimize boroxine artifacts, follow this "Cold-Source" ESI protocol.

Reagents & Prep[1][2][3]
  • Solvent: Methanol/Water (50:50). Avoid Acetonitrile if possible, as it can suppress ionization of boronic acids in negative mode.

  • Additive: 0.1% Ammonium Acetate (buffers pH to ~7, promoting ionization without inducing thermal dehydration).

  • Concentration: 10 µg/mL (Keep low to prevent dimerization).

Instrument Parameters (ESI Negative)
  • Capillary Voltage: -2.5 kV (Soft ionization).

  • Source Temperature: < 250°C. CRITICAL: High temps (>300°C) drive the equilibrium toward the boroxine (

    
     581).
    
  • Cone Voltage: 20-30 V. Keep low to preserve the monomer (

    
     211).
    
  • Collision Energy (CID): Ramp 10 -> 40 eV to observe the transition from

    
     to the aryl anion (
    
    
    
    167).
Self-Validation Step (The "Dilution Test")

If you observe a peak at m/z 581 (Boroxine):

  • Dilute the sample 10-fold.

  • Re-inject.

  • Result: If the ratio of m/z 581 to m/z 211 decreases , the trimer is an artifact formed in the source (concentration dependent). If the ratio remains constant, the boroxine is present in the bulk sample.

References

  • Crotti, A. E. M., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[1] Natural Product Reports.

  • Chidella, K. S., et al. (2021).[2] "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry.

  • Lippert, A. R., et al. (2011). "Boronate oxidation as a bioorthogonal reaction approach for studying the chemistry of hydrogen peroxide in living systems." Journal of the American Chemical Society. (Foundational work on boronate ester/acid equilibrium).

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boroxine-Acid equilibrium thermodynamics).

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (2,3,5-Trimethoxyphenyl)boronic Acid

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable reagents. Their utility, however, is paired with a critical need for rigorous safety protocols.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable reagents. Their utility, however, is paired with a critical need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of (2,3,5-Trimethoxyphenyl)boronic acid, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation.

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the nose, throat, and lungs.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1]

It is crucial to treat (2,3,5-Trimethoxyphenyl)boronic acid as a hazardous substance and to always consult the supplier's SDS for the most current and detailed safety information.

Engineering Controls: The First Line of Defense

Before resorting to personal protective equipment, the implementation of robust engineering controls is paramount. These controls are designed to minimize exposure by isolating or removing the hazard at its source.

  • Chemical Fume Hood: All handling of (2,3,5-Trimethoxyphenyl)boronic acid, from weighing to reaction setup and workup, must be conducted in a properly functioning chemical fume hood.[2] This is the most critical engineering control to prevent the inhalation of the fine powder.

  • Ventilation: Ensure the laboratory is well-ventilated to further reduce the potential for accumulation of airborne contaminants.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls are insufficient to eliminate all risk, PPE provides an essential barrier. The following PPE is mandatory when handling (2,3,5-Trimethoxyphenyl)boronic acid:

PPE Component Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation. Nitrile gloves are a good choice for handling acids and bases.[3]
Body Protection A fully fastened laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator.Recommended when handling larger quantities or when the potential for dust generation is high.[4]
Footwear Closed-toe shoes.Protects the feet from spills and falling objects.[3]

A Note on Glove Selection: While nitrile gloves offer good protection for incidental contact, for prolonged handling or in the event of a spill, heavier-duty neoprene gloves may be more appropriate. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.

Step-by-Step Handling Protocol

A systematic approach to handling (2,3,5-Trimethoxyphenyl)boronic acid is essential for minimizing risk.

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of the solid acid in the fume hood. Use a spatula to transfer the powder and avoid generating dust.

  • Dissolution: If dissolving the acid, add the solvent slowly to the solid. Be aware of any potential exothermic reactions.

  • Reaction: Conduct the reaction in a closed system within the fume hood.

  • Workup and Purification: Perform all extraction, filtration, and purification steps within the fume hood.

  • Decontamination: After use, decontaminate all glassware and equipment with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

All waste containing (2,3,5-Trimethoxyphenyl)boronic acid, including contaminated gloves, paper towels, and excess reagent, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a separate, labeled, and sealed container for liquid hazardous waste.

Never dispose of boronic acid waste down the drain or in the regular trash.[2] Adhere strictly to your institution's hazardous waste disposal protocols.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and workflow for the safe handling of (2,3,5-Trimethoxyphenyl)boronic acid.

SafeHandlingWorkflow Safe Handling of (2,3,5-Trimethoxyphenyl)boronic acid cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Gather Materials & Review SDS FumeHood Ensure Fume Hood is Operational Prep->FumeHood DonPPE Don Appropriate PPE: Goggles, Gloves, Lab Coat FumeHood->DonPPE Weigh Weigh Solid Carefully DonPPE->Weigh Transfer Transfer & Dissolve Weigh->Transfer React Conduct Reaction Transfer->React Workup Perform Workup & Purification React->Workup Decon Decontaminate Glassware Workup->Decon Waste Dispose of Hazardous Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for the safe handling of (2,3,5-Trimethoxyphenyl)boronic acid.

References

  • Safecare Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Scribd. (2014, July 25). Chemical Glove Compatibility Guide. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • AOBChem. (n.d.). Safety Data Sheet: 4-(Methoxymethoxy)phenylboronic acid. Retrieved from [Link]

  • Duke University Safety. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • AMG Medical. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from [Link]

  • Angene Chemical. (n.d.). Boronic acid, B-(3,4,5-trimethoxyphenyl)-. Retrieved from [Link]

  • Unspecified Supplier. (2024, February 6). Safety Data Sheet. This source could not be definitively linked to a specific, stable URL.
  • General Refinish. (2024, October 22). Safety Data Sheet. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Sigma-Aldrich. (2025, May 7). Safety Data Sheet. This source could not be definitively linked to a specific, stable URL.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet. This source could not be definitively linked to a specific, stable URL.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

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